

Methodologies for Assessing Blood Pressure Changes in Response to Firibastat

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Compound of Interest

Compound Name: *Firibastat*

Cat. No.: *B1678617*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Firibastat is a first-in-class, orally active, brain-penetrating prodrug of EC33, a selective inhibitor of aminopeptidase A (APA).[1][2] By targeting the brain renin-angiotensin system (RAS), **Firibastat** presents a novel mechanism for the management of hypertension.[3][4] Unlike traditional antihypertensive agents that act on the systemic RAS, **Firibastat** crosses the blood-brain barrier where it is cleaved into its active form, EC33.[2][5] EC33 then inhibits APA, the enzyme responsible for converting angiotensin II to angiotensin III in the brain.[2][5] The subsequent reduction in brain angiotensin III levels leads to a decrease in blood pressure through a triple mechanism of action: a decrease in vasopressin release, a reduction in sympathetic tone, and a stimulation of the baroreflex.[1]

These application notes provide detailed methodologies and protocols for assessing the pharmacodynamic effects of **Firibastat** on blood pressure in both preclinical and clinical settings.

Preclinical Assessment of Blood Pressure

Animal Models

Spontaneously Hypertensive Rats (SHR) and Deoxycorticosterone Acetate (DOCA)-salt hypertensive rats are relevant models for studying the antihypertensive effects of **Firibastat**.^[1]

[5] SHR^s exhibit a genetic predisposition to hypertension, while DOCA-salt rats represent a model of salt-sensitive hypertension with low plasma renin levels.[1]

Experimental Protocol: Telemetry-Based Blood Pressure Monitoring in Rodent Models

This protocol outlines the continuous monitoring of blood pressure in conscious, unrestrained rats, providing the most accurate and detailed assessment of hemodynamic changes in response to **Firibastat**.

Materials:

- Telemetry transmitters (e.g., DSI PhysioTel™ PA-C40 or equivalent)
- Receivers and data acquisition system (e.g., DSI Ponemah™)
- Surgical instruments for implantation
- Anesthesia (e.g., isoflurane)
- Analgesics
- **Firibastat** formulation for oral gavage
- Vehicle control

Procedure:

- Transmitter Implantation:
 - Acclimatize animals to housing conditions for at least one week prior to surgery.
 - Anesthetize the rat using isoflurane.
 - Surgically implant the telemetry transmitter with the catheter inserted into the abdominal aorta, following the manufacturer's instructions. The body of the transmitter is secured within the peritoneal cavity.

- Administer post-operative analgesics as per approved institutional animal care and use committee (IACUC) protocols.
- Allow a recovery period of at least 7-10 days.
- Baseline Blood Pressure Recording:
 - Following recovery, record baseline blood pressure and heart rate continuously for 48-72 hours to establish a stable diurnal rhythm.
- **Firibastat** Administration:
 - Randomize animals to receive either vehicle or **Firibastat** at various doses (e.g., 30 mg/kg).[5]
 - Administer the compound via oral gavage.
- Data Acquisition and Analysis:
 - Continuously record blood pressure (systolic, diastolic, mean arterial pressure) and heart rate for at least 24 hours post-dosing.[6]
 - Data should be averaged over specific time intervals (e.g., 15, 30, 60 minutes) to assess the onset, peak, and duration of the antihypertensive effect.[6]
 - Compare the changes in blood pressure from baseline between the **Firibastat**-treated and vehicle-treated groups.
 - Pay particular attention to both daytime (active) and nighttime (inactive) periods.

Clinical Assessment of Blood Pressure

The assessment of blood pressure in human clinical trials investigating **Firibastat** has utilized two primary methodologies: Automated Office Blood Pressure (AOBP) and 24-hour Ambulatory Blood Pressure Monitoring (ABPM).[1][7]

Protocol 1: Automated Office Blood Pressure (AOBP) Measurement

AOBP provides a standardized and reproducible measurement of blood pressure in a clinical setting, minimizing the "white coat" effect.

Equipment:

- Validated, automated oscillometric sphygmomanometer (e.g., BpTRU®)

Procedure:

- Patient Preparation:
 - The patient should be seated comfortably in a quiet room for at least 5 minutes before the first reading.[\[8\]](#)
 - The patient's back should be supported, and their feet should be flat on the floor. The arm should be supported at heart level.[\[8\]](#)
 - Ensure the patient has not consumed caffeine, exercised, or smoked within 30 minutes of the measurement.
- Measurement:
 - Select the appropriate cuff size for the patient's arm circumference.
 - The device is programmed to take multiple readings (e.g., 5-6 readings) at 1-2 minute intervals.[\[8\]](#)
 - The healthcare provider should not be in the room during the readings to minimize patient anxiety.
- Data Analysis:
 - The first reading is typically discarded, and the average of the subsequent readings is recorded as the AOBP.

- In clinical trials, the primary endpoint is often the change from baseline in systolic AOBP after a specified treatment period (e.g., 8 weeks).[1]

Protocol 2: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)

ABPM provides a more comprehensive assessment of blood pressure throughout a patient's daily activities and sleep, offering insights into diurnal variations and nocturnal dipping patterns. [9][10]

Equipment:

- Validated, portable ABPM device

Procedure:

- Device Fitting and Patient Instruction:
 - Fit the patient with the ABPM device, ensuring the cuff is correctly sized and positioned on the non-dominant arm.
 - Program the device to record blood pressure at regular intervals over a 24-hour period (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).
 - Instruct the patient to go about their usual daily activities but to keep their arm still and at heart level during cuff inflation.
 - Provide the patient with a diary to record activities, symptoms, and sleep/wake times.
- Data Retrieval and Analysis:
 - After 24 hours, the device is returned, and the data is downloaded.
 - A valid 24-hour recording should have at least 70% of the expected readings.
 - The data is analyzed to determine the following:
 - Mean 24-hour, daytime, and nighttime blood pressure.[7]

- Blood pressure load (percentage of readings above a certain threshold).
- Nocturnal dipping status (the percentage decrease in blood pressure from day to night).

Data Presentation

Quantitative data from these assessments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example of Preclinical Blood Pressure Data Summary

Treatment Group	Dose (mg/kg)	n	Baseline Mean Arterial Pressure (mmHg)	Change from Baseline at Peak Effect (mmHg)
Vehicle	-	10	155 ± 5	-2 ± 1
Firibastat	10	10	157 ± 6	-15 ± 2
Firibastat	30	10	156 ± 5	-35 ± 3

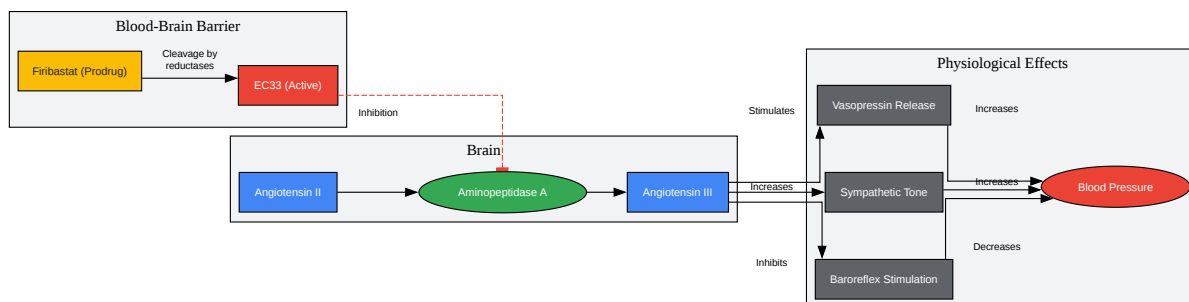
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Example of Clinical Trial Blood Pressure Data Summary (NEW-HOPE Trial)[\[1\]](#)[\[11\]](#)

Parameter	Baseline	Week 8	Change from Baseline (95% CI)	p-value
Systolic AOBP (mmHg)	150.3	140.8	-9.5 (-11.2 to -7.8)	<0.0001
Diastolic AOBP (mmHg)	91.5	87.3	-4.2 (-5.3 to -3.1)	<0.0001
24-Hour Ambulatory Systolic BP (mmHg)	138.1	135.4	-2.7	0.002
24-Hour Ambulatory Diastolic BP (mmHg)	83.2	81.8	-1.4	0.01

Visualizations

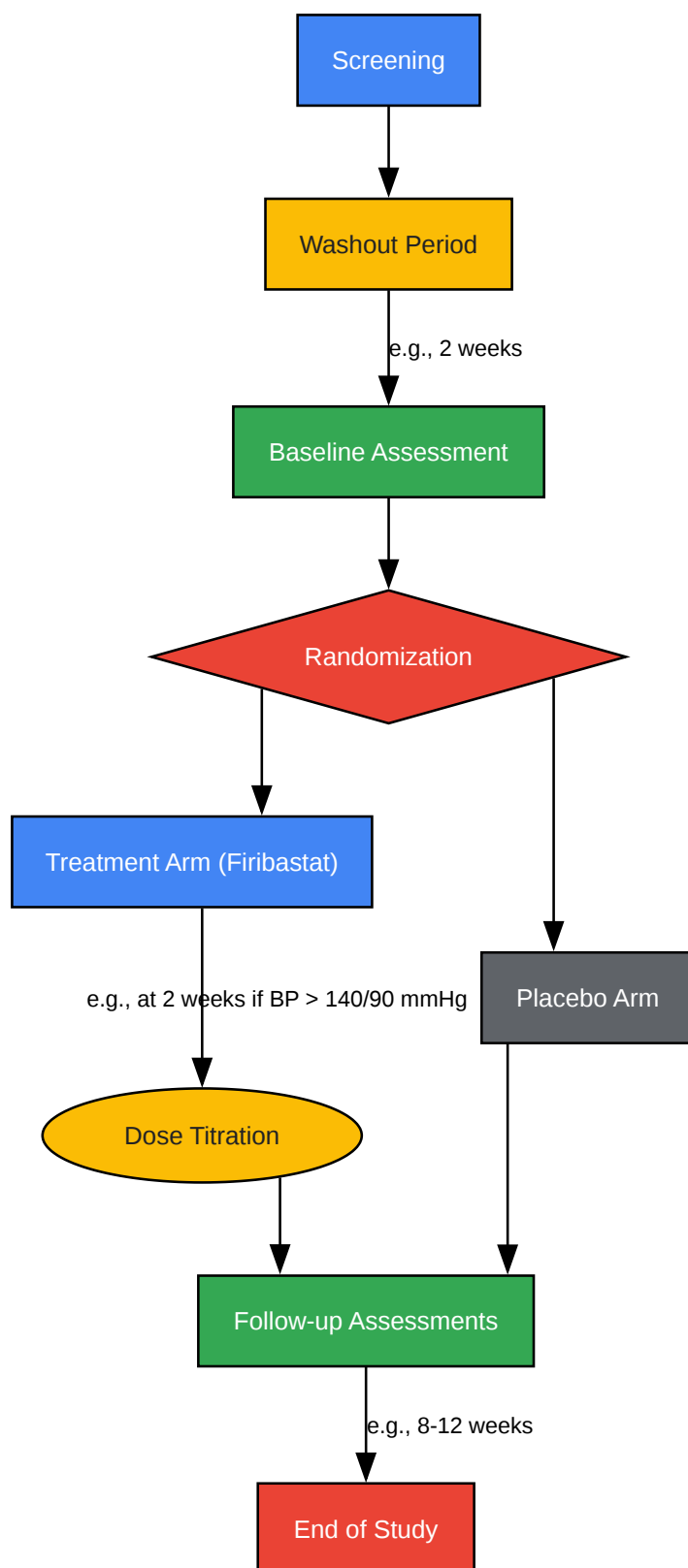
Signaling Pathway of Firibastat's Mechanism of Action



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Caption: Mechanism of action of **Firibastat** in the brain.

Experimental Workflow for a Clinical Trial Assessing Firibastat



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Caption: A typical clinical trial workflow for evaluating **Firibastat**.

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